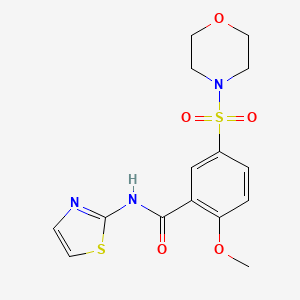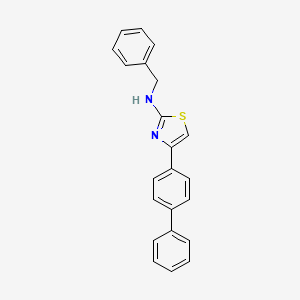
2-methoxy-5-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-methoxy-5-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide” is a chemical compound. It contains a morpholine ring, which is a common feature in many pharmaceuticals . The compound also contains a thiazole ring, which is a heterocyclic compound that is often found in various biologically active substances .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . Typically, these compounds are synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with a chloroethyl compound to yield the final derivatives .科学的研究の応用
Synthesis of Novel Heterocyclic Compounds
Researchers have synthesized novel heterocyclic compounds derived from benzodifuran and triazines, aiming at evaluating their anti-inflammatory and analgesic properties. These compounds have been studied for their potential as COX-1/COX-2 inhibitors, showcasing significant inhibitory activity, particularly in analgesic and anti-inflammatory applications. This research highlights the versatility of morpholine derivatives in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Development of Biodegradable Polymers
The study on morpholine-2,5-dione derivatives has led to the synthesis of polyesteramides with pendant functional groups. These polymers were obtained through ring-opening copolymerization, demonstrating the potential of morpholine derivatives in creating biodegradable materials with specific functionalities. Such advancements could have significant implications for biomedical applications, including drug delivery systems (Veld, Dijkstra, & Feijen, 1992).
Anticancer Applications
The discovery of benzamide derivatives as PI3K inhibitors and anticancer agents showcases the application of morpholine and its derivatives in oncology. Specifically, the synthesis and evaluation of these compounds have provided insights into their antiproliferative activities against various human cancer cell lines. Such research underscores the role of morpholine derivatives in designing novel anticancer therapies (Shao et al., 2014).
Development of Antimicrobial Agents
Morpholine derivatives have been utilized in the design and synthesis of new 1,2,4-triazole compounds with antimicrobial properties. These studies have contributed to identifying compounds with significant antimicrobial activity, further demonstrating the chemical versatility of morpholine derivatives in addressing resistance to traditional antimicrobial agents (Sahin et al., 2012).
Imaging Agents for Parkinson's Disease
In the context of neurodegenerative diseases, morpholine derivatives have been explored as potential PET imaging agents. The synthesis of specific compounds aimed at imaging the LRRK2 enzyme in Parkinson's disease models illustrates the application of these derivatives in enhancing diagnostic capabilities and understanding the molecular underpinnings of such conditions (Wang et al., 2017).
将来の方向性
特性
IUPAC Name |
2-methoxy-5-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S2/c1-22-13-3-2-11(25(20,21)18-5-7-23-8-6-18)10-12(13)14(19)17-15-16-4-9-24-15/h2-4,9-10H,5-8H2,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTGKCPGIDQYIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(2-Chlorophenyl)methylsulfanyl]-1-(2-methoxyphenyl)pyrazin-2-one](/img/structure/B2722388.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2722392.png)

![methyl 1-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-imidazole-4-carboxylate](/img/structure/B2722394.png)
![2-{[(3-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B2722395.png)
![2-Methoxyethyl 5-[(3,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2722396.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-chlorobenzamide](/img/structure/B2722397.png)
![(2-{[3-(4-Methoxyphenyl)propanoyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B2722398.png)





